molecular formula C11H12N2 B11916584 N,N-dimethylisoquinolin-1-amine

N,N-dimethylisoquinolin-1-amine

Cat. No.: B11916584
M. Wt: 172.23 g/mol
InChI Key: XTHYPMGIQCRPQH-UHFFFAOYSA-N
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Description

N,N-Dimethylisoquinolin-1-amine (CAS 23724-92-7) is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 . This compound belongs to the isoquinoline class of heterocyclic aromatic organic compounds, which consist of a benzene ring fused to a pyridine ring . Isoquinolines and their derivatives are structures of significant interest in medicinal and organic chemistry due to their prevalence as the backbone in a vast family of naturally occurring alkaloids and biologically active molecules . The 1-aminoisoquinoline scaffold, in particular, is a key intermediate in organic synthesis. Patented synthetic methods for related 1-aminoisoquinoline compounds involve catalytic hydrogenation techniques, highlighting the importance of this structural motif in developing more complex molecules . While specific biological data for this compound is not extensively published in the searched literature, isoquinoline derivatives are widely researched for their potential applications. They are found in compounds with diverse activities, including use as anesthetics, antihypertensive agents, and vasodilators, and are fundamental structures in alkaloids such as papaverine . This product is intended for research purposes only, specifically for use as a standard or building block in organic synthesis, medicinal chemistry research, and the development of novel chemical entities. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13(2)11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHYPMGIQCRPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Dimethylisoquinolin 1 Amine and Analogues

Direct Synthesis Routes to N,N-Dimethylisoquinolin-1-amine

The construction of this compound is typically achieved through a two-step process involving the initial formation of the primary amine at the C-1 position of the isoquinoline (B145761) ring, followed by exhaustive methylation to yield the desired tertiary amine.

Amination Reactions in Isoquinoline Ring Functionalization

The introduction of an amino group at the 1-position of the isoquinoline ring is a key step and is often accomplished via nucleophilic substitution reactions. One of the most classic and effective methods is the Chichibabin reaction. scirp.org This reaction involves treating isoquinoline with an amide source, such as sodamide (NaNH₂) or potassium amide (KNH₂), typically in liquid ammonia. youtube.comresearchgate.net The nucleophilic amide anion attacks the electron-deficient C-1 position of the isoquinoline ring, which is activated by the electron-withdrawing nitrogen atom in the heterocycle. Subsequent workup leads to the formation of 1-aminoisoquinoline (B73089). scirp.orgyoutube.comresearchgate.net

Another approach involves the initial conversion of isoquinoline to 1-nitroisoquinoline (B170357), followed by reduction. The nitration can be achieved through nucleophilic substitution using reagents like potassium nitrite (B80452) (KNO₂) in the presence of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride. google.com The resulting 1-nitroisoquinoline can then be reduced to 1-aminoisoquinoline via catalytic hydrogenation. google.com

Method Reagents Product Key Features
Chichibabin ReactionIsoquinoline, Sodamide (NaNH₂) or Potassium Amide (KNH₂) in liquid ammonia1-AminoisoquinolineA direct nucleophilic amination at the C-1 position. scirp.orgyoutube.comresearchgate.net
Nitration-Reduction1. Isoquinoline, KNO₂, DMSO, Acetic Anhydride2. Catalytic Hydrogenation1-AminoisoquinolineA two-step process involving a nitro intermediate. google.com

Reductive Alkylation Strategies for Tertiary Amine Formation

Once 1-aminoisoquinoline is obtained, the formation of the N,N-dimethyl tertiary amine is commonly achieved through reductive alkylation. The Eschweiler-Clarke reaction is a highly effective method for this transformation. youtube.comwikipedia.org This reaction involves treating the primary amine (1-aminoisoquinoline) with an excess of formaldehyde (B43269) and formic acid. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through the initial formation of an imine between the primary amine and formaldehyde. The formic acid then acts as a hydride donor, reducing the imine to a secondary amine (N-methylisoquinolin-1-amine). wikipedia.org This process is repeated, with the secondary amine reacting with another molecule of formaldehyde to form an iminium ion, which is subsequently reduced by formic acid to the final tertiary amine, this compound. youtube.comwikipedia.org A significant advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium (B1175870) salts. youtube.comwikipedia.orgorganic-chemistry.org

Alternative reductive amination procedures may employ other reducing agents, such as sodium borohydride (B1222165) or sodium cyanoborohydride, in place of formic acid. researchgate.netjk-sci.com

Reaction Substrate Reagents Product Key Features
Eschweiler-Clarke Reaction1-AminoisoquinolineFormaldehyde, Formic AcidThis compoundAvoids over-alkylation to quaternary salts. youtube.comwikipedia.orgorganic-chemistry.org
General Reductive Amination1-AminoisoquinolineFormaldehyde, Reducing Agent (e.g., NaBH₃CN)This compoundOffers an alternative to formic acid. researchgate.netjk-sci.com

Synthesis of Substituted this compound Derivatives

The synthesis of analogues of this compound bearing various substituents on the isoquinoline core requires versatile synthetic strategies that allow for the introduction of functional groups at different positions of the heterocyclic and carbocyclic rings.

Halogenation and Cross-Coupling Approaches for Ring Functionalization

A powerful strategy for the functionalization of the isoquinoline ring involves initial halogenation followed by cross-coupling reactions. The isoquinoline nucleus can be halogenated at various positions. researchgate.net These halo-isoquinolines then serve as versatile electrophilic partners in a variety of metal-catalyzed cross-coupling reactions.

For instance, 4-haloisoquinolines can be synthesized and subsequently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids to introduce aryl groups at the C-4 position. thieme-connect.de This approach provides a pathway to 3,4-disubstituted isoquinolines. thieme-connect.de Furthermore, aminoisoquinolines can be converted to their corresponding haloisoquinolines, which can then undergo further transformations, including subsequent cross-coupling reactions, to build molecular complexity. nih.gov The use of iron-catalyzed cross-coupling reactions has also been explored for the functionalization of isoquinoline systems. researchgate.net

Reaction Type Starting Material Reagents Intermediate/Product Key Features
Halogenation/Suzuki Coupling2-Alkynylbenzaldehyde O-methyl oximesCuX₂; then Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄4-Aryl-substituted isoquinolinesSequential cyclization and cross-coupling to build functionalized isoquinolines. thieme-connect.de
Halogenation from AminoisoquinolinesAmino-isoquinoline derivativesDiazotization reagents, Halide sourceHalogenated isoquinolinesAllows for the conversion of an amino group to a versatile halogen handle for further functionalization. nih.gov

Incorporation of Diverse Functional Groups

The synthesis of a diverse array of substituted isoquinolines is crucial for various applications. Methodologies that allow for the convergent assembly of multiple components are particularly valuable for creating structural diversity. nih.govresearchgate.net For example, the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles can generate intermediate eneamido anions that can be trapped with various electrophiles, leading to a wide range of highly substituted isoquinolines. researchgate.net This approach offers significant versatility in the types of functional groups that can be introduced.

Additionally, functionalized isoquinolones can serve as precursors to substituted isoquinolines. Rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes is one such method to produce complex isoquinolone structures, which can be further modified. jk-sci.com

Multi-component Reactions in Isoquinoline Synthesis

Multi-component reactions (MCRs) provide an efficient and atom-economical pathway for the rapid construction of complex molecular scaffolds like substituted isoquinolines from simple and readily available starting materials. wikipedia.orgnih.gov These reactions involve the combination of three or more reactants in a single synthetic operation to form a product that contains portions of all the starting materials.

Several MCRs have been developed for isoquinoline synthesis. For example, a three-component reaction involving isoquinoline, activated acetylenic compounds, and ammonium acetate (B1210297) can yield isoquinoline derivatives. chemscene.com Another powerful approach involves a four-component assembly strategy, which allows for the synthesis of highly substituted isoquinolines in a single operation, showcasing the remarkable versatility of MCRs in generating diverse isoquinoline analogues. nih.gov Rhodium-catalyzed oxidative cross-coupling and cyclization of aryl aldimines and alkynes also provides a route to 3,4-disubstituted isoquinolines. google.com

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic reactions to achieve high efficiency, selectivity, and functional group tolerance. The preparation of this compound is no exception, with several catalytic methods providing robust pathways to this important compound.

The Buchwald-Hartwig amination stands as a cornerstone of carbon-nitrogen bond formation, offering a versatile method for the synthesis of aryl amines from aryl halides. wikipedia.orguw.edu This palladium-catalyzed cross-coupling reaction is highly applicable to the synthesis of this compound from a suitable 1-haloisoquinoline precursor and dimethylamine (B145610). The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

The catalytic cycle is understood to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Early systems utilized bidentate phosphine ligands like BINAP and DPPF, which were effective for coupling aryl iodides and triflates. wikipedia.org Subsequent generations of bulky, electron-rich monophosphine ligands, such as BrettPhos and RuPhos, have demonstrated broader scope and higher efficiency, particularly for less reactive aryl chlorides. nih.gov The use of these advanced ligands often allows for lower catalyst loadings and milder reaction conditions. cmu.edu

For instance, the palladium-catalyzed amination of dichloroquinolines, which are structurally related to the precursors of this compound, has been successfully demonstrated. nih.govresearchgate.netnih.gov These reactions highlight the feasibility of applying this methodology to the isoquinoline system. While specific conditions for the synthesis of this compound are not always explicitly detailed in general literature, the established protocols for similar heteroaromatic systems provide a strong foundation for its synthesis.

Table 1: Examples of Palladium-Catalyzed Amination of (Hetero)aryl Halides

Aryl HalideAmineCatalyst System (Pd Source/Ligand)BaseSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneBenzylaminePd(OAc)₂ / Ligand 3NaOt-BuToluene80>95 cmu.edu
4-tert-ButylbromobenzeneDi-n-butylaminePd₂(dba)₃ / Ligand 4NaOt-BuToluene8097 cmu.edu
2,8-DichloroquinolineAdamantyl-containing aminePd(dba)₂ / BINAPCs₂CO₃Dioxane10064 nih.gov
4,8-DichloroquinolineAdamantyl-containing aminePd(dba)₂ / BINAPCs₂CO₃Dioxane10077 nih.gov

This table presents data for analogous reactions to illustrate the general conditions and efficacy of the Buchwald-Hartwig amination.

The synthesis of chiral analogs of this compound often requires the preparation of enantiomerically enriched precursors. Asymmetric hydrogenation of the isoquinoline core to produce chiral tetrahydroisoquinolines is a highly effective strategy. libretexts.org These chiral saturated heterocycles can then be further functionalized.

Transition metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine ligands, have proven to be highly efficient for the asymmetric hydrogenation of isoquinolines. wikipedia.orgcmu.edu For example, rhodium complexes with chiral bisphosphine-thiourea ligands have been shown to hydrogenate isoquinolines with high conversion and enantioselectivity (up to 99% ee) in the presence of a strong Brønsted acid like HCl. cmu.edu The acid is believed to activate the substrate towards hydrogenation.

Similarly, iridium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral N-heterocycles. libretexts.org The development of various chiral ligands allows for the fine-tuning of the catalyst to achieve high enantioselectivity for a range of substrates.

The resulting chiral tetrahydroisoquinolines can serve as valuable intermediates. Subsequent synthetic steps, such as re-aromatization or further functionalization, can lead to the desired chiral isoquinoline amine derivatives.

Table 2: Catalytic Asymmetric Hydrogenation of Isoquinolines

SubstrateCatalyst SystemAdditiveSolventTemp (°C)Pressure (atm)Conversion (%)ee (%)Reference
Isoquinoline[Rh(COD)Cl]₂ / L1HClDCM/iPrOH5050>9998 cmu.edu
Quinaldine[Rh(COD)Cl]₂ / L1HClDCM/iPrOH5050>9999 cmu.edu

*L1 = Ferrocene-thiourea chiral bisphosphine ligand. This table illustrates the effectiveness of catalytic asymmetric hydrogenation for producing chiral precursors.

An alternative synthetic route to this compound involves the N-alkylation of a primary precursor, 1-aminoisoquinoline. While traditional alkylating agents like methyl iodide can be used, they often suffer from a lack of selectivity, leading to mixtures of mono-, di-, and even quaternary ammonium salts. dcu.ie Modern catalytic methods offer highly selective and efficient alternatives.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a green and atom-economical approach for the N-alkylation of amines using alcohols as the alkylating agents. dcu.ie In this process, a transition metal catalyst temporarily dehydrogenates the alcohol to an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species, regenerating the catalyst and producing the N-alkylated amine with water as the only byproduct.

Ruthenium-based catalysts have been shown to be particularly effective for the N-methylation of amines using methanol (B129727) as the C1 source. researchgate.net For the synthesis of N,N-dimethylated amines, formaldehyde can be used as the carbon source in the presence of a ruthenium nanoparticle catalyst. nih.gov These reactions often proceed under relatively mild conditions and demonstrate good functional group compatibility. nih.gov

Table 3: Ruthenium-Catalyzed N-Dimethylation of Amines with Formaldehyde

AmineCatalystTemperature (°C)Time (h)Yield (%)Reference
BenzylamineRu/C708>99 nih.gov
Aniline (B41778)Ru/C708>99 nih.gov

This table demonstrates the utility of catalytic N-dimethylation for the synthesis of tertiary amines.

Purification and Isolation Techniques for this compound

The purification of this compound, a basic compound, can present challenges, particularly when using standard silica (B1680970) gel column chromatography. The acidic nature of silica can lead to strong interactions with the basic amine, resulting in poor separation, tailing of peaks, and sometimes irreversible adsorption of the product onto the stationary phase. biotage.com

To overcome these issues, several strategies can be employed. One common approach is to add a small amount of a competing amine, such as triethylamine, to the eluent. This helps to saturate the acidic sites on the silica gel and improve the elution of the target amine.

A more robust solution is the use of amine-functionalized silica gel. This modified stationary phase has a basic surface that minimizes the strong acid-base interactions with the analyte, leading to significantly improved peak shape and separation efficiency. biotage.com This allows for the use of standard non-polar solvent systems, such as hexane/ethyl acetate, without the need for basic additives.

Reversed-phase chromatography is another effective technique for the purification of polar and basic compounds like this compound. teledyneisco.com In this method, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol).

For solid products, recrystallization is a powerful and often preferred method of purification, which can yield highly pure material. The choice of solvent is critical and is determined by the solubility profile of the compound. researchgate.net

The final purity of this compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govnih.gov

Chemical Reactivity and Transformation Studies of N,n Dimethylisoquinolin 1 Amine

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline ring system is generally susceptible to electrophilic aromatic substitution (EAS). In isoquinoline itself, these reactions preferentially occur on the benzene (B151609) ring (carbocycle) at positions 5 and 8, as this avoids disrupting the aromaticity of the pyridine (B92270) ring and leads to more stable cationic intermediates. youtube.comquimicaorganica.orgyoutube.com However, the presence of the strongly activating dimethylamino group at the C1 position dramatically alters this reactivity pattern.

The -N(CH₃)₂ group is a powerful electron-donating group, which significantly increases the electron density of the entire aromatic system, making it highly reactive towards electrophiles. msu.edu This activation is particularly pronounced at the ortho and para positions relative to the amino group. In the case of N,N-dimethylisoquinolin-1-amine, this would direct electrophilic attack towards the C4 position of the pyridine ring and the C5 and C7 positions of the benzene ring.

However, the high basicity of the tertiary amino group presents a significant complication in many standard EAS reactions that utilize strong acids (e.g., nitration, sulfonation, Friedel-Crafts reactions). msu.edu The amine can be protonated by the acidic reagents, forming an ammonium (B1175870) salt. This converts the activating, ortho-, para-directing amino group into a strongly deactivating, meta-directing ammonium group, which shuts down further reaction. msu.edu To circumvent this, the amino group can be "protected" by converting it into a less basic and less activating amide group. msu.eduresearchgate.net

Nitration: Direct nitration of this compound is expected to be problematic due to the aforementioned acid-base reaction. The reaction of isoquinoline itself typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. For related aromatic amines like N,N-dimethylaniline, nitration can lead to a mixture of products and significant decomposition (tarring). nih.gov Controlled nitration would likely require protection of the amine or the use of milder nitrating agents.

Halogenation: Arylamines are so strongly activated that halogenation can proceed rapidly even without a catalyst, often leading to polysubstitution. msu.edu For instance, aniline (B41778) reacts with bromine water to give 2,4,6-tribromoaniline (B120722) instantaneously. A similar high reactivity would be expected for this compound. Selective monohalogenation would be challenging and might require specific reagents or protection strategies. Studies on related N,N-dimethylaniline derivatives with N-halosuccinimides (NCS, NBS) show that halogenation can occur, but often with the formation of complex byproducts. nih.govpharmaguideline.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally incompatible with aromatic amines. msu.edu The nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring to electrophilic attack. rsc.orgyoutube.com This limitation makes direct Friedel-Crafts reactions on this compound unfeasible under standard conditions.

Nucleophilic Aromatic Substitution Reactions of Halogenated Isoquinolin-1-amines

Nucleophilic aromatic substitution (SNA_r) is a key reaction for haloarenes, particularly when the ring is activated by electron-withdrawing groups. thieme-connect.de In the context of isoquinoline, the pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially at the C1 and C3 positions. youtube.com

For a hypothetical halogenated this compound (e.g., 4-chloro-N,N-dimethylisoquinolin-1-amine), the reaction would involve the attack of a nucleophile on the carbon bearing the halogen. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. thieme-connect.de The presence of the electron-deficient pyridine nitrogen helps to stabilize this negative charge, facilitating the reaction.

The reactivity of halogenated quinolines and isoquinolines with various nucleophiles is well-documented. For example, 4-chloroquinolines readily react with amines to form 4-aminoquinolines, a reaction often driven by heating and sometimes assisted by a base or acid catalyst. imperial.ac.uk A similar reactivity would be expected for halogenated 1-(dimethylamino)isoquinolines.

NucleophileProduct TypeExpected Reactivity
Amines (R₂NH)Substituted AminoisoquinolinesGood, especially with heating.
Alkoxides (RO⁻)AlkoxyisoquinolinesGood, requires strong basic conditions.
Thiolates (RS⁻)AlkylthioisoquinolinesGood, thiolates are effective nucleophiles.
Cyanide (CN⁻)CyanoisoquinolinesPossible, used in some heterocyclic syntheses.

This table represents expected reactivity based on general principles of SNA_r on related heterocyclic systems.

The nature of the halogen leaving group is also crucial, with the typical order of reactivity being F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. thieme-connect.de This is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond.

Oxidation Reactions of the Nitrogen Center and Isoquinoline Ring

The this compound molecule possesses two primary sites for oxidation: the exocyclic dimethylamino group and the isoquinoline ring system itself.

Oxidation of the Dimethylamine (B145610) Moiety: Tertiary amines are readily oxidized.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA) typically yields the corresponding amine N-oxide. msu.edu This reaction converts the tertiary amine into an this compound N-oxide.

Oxidative N-Demethylation: A common metabolic and synthetic reaction for tertiary amines is oxidative N-dealkylation, which removes one of the methyl groups. wikipedia.org This process can be catalyzed by enzymes (like cytochrome P450) or various chemical oxidants. researchgate.net The reaction proceeds through an unstable carbinolamine intermediate which then decomposes to yield the secondary amine (N-methylisoquinolin-1-amine) and formaldehyde (B43269). wikipedia.org For example, 1,3-Bis(dimethylamino)isoquinolines have been shown to undergo oxidative dimerization at the C4 position in the presence of silver perchlorate. academicjournals.org

Oxidation of the Isoquinoline Ring: The isoquinoline ring itself is generally resistant to oxidation but can be cleaved under vigorous conditions, for example with alkaline potassium permanganate, to yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid). msu.eduacs.org More selective oxidation is possible with certain reagents. For instance, some substituted isoquinoline-amines can be oxidized to the corresponding isoquinoline-5,8-diones using Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium nitrate (B79036) (CAN).

Reduction Reactions and Their Selectivity

Reduction of the isoquinoline ring system can lead to various hydrogenated products depending on the reagents and conditions used.

Catalytic Hydrogenation: The most common reduction method involves catalytic hydrogenation. Typically, the pyridine part of the isoquinoline ring is reduced preferentially.

Reduction to Tetrahydroisoquinoline: Catalytic hydrogenation of isoquinoline over catalysts like platinum, palladium, or nickel generally yields 1,2,3,4-tetrahydroisoquinoline. msu.edu This suggests that under similar conditions, this compound would be reduced to N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-amine. The benzene ring is more resistant to reduction and requires more forcing conditions. Gold nanoparticle-based catalysts have also been shown to be effective for this transformation. pharmaguideline.com

Reduction of Nitro to Amino Groups: In a related synthesis, 1-nitroisoquinoline (B170357) is reduced to 1-aminoisoquinoline (B73089) using Raney nickel and hydrogen gas at 55°C and 2 MPa pressure, demonstrating the selective reduction of a nitro group without affecting the aromatic rings. msu.edu

Chemical Reduction: Reduction with sodium borohydride (B1222165) is generally not effective for reducing the isoquinoline ring itself but can reduce carbonyl groups on side chains without affecting the aromatic system. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or reduction under Birch conditions (sodium in liquid ammonia) would be required for ring reduction, likely leading to a mixture of products.

Reducing AgentExpected ProductSelectivity
H₂/Pt or PdN,N-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-aminePyridine ring reduction
NaBH₄No reaction on the ringTypically reduces carbonyls, not arenes
LiAlH₄Complex mixture of reduced productsLess selective, powerful reducing agent
Na/NH₃ (liq)Dihydroisoquinoline derivativesBirch reduction of the benzene ring

This table represents expected reactivity based on general reduction principles for isoquinoline.

Rearrangement Pathways and Intramolecular Cyclizations

Rearrangement reactions involve the migration of an atom or group within a molecule, often resulting in a structural isomer. academicjournals.org While there is a vast array of named rearrangement reactions in organic chemistry (e.g., Beckmann, Hofmann, Curtius), specific examples starting from this compound are not well-documented in the literature. youtube.comacademicjournals.org

However, the structural motifs present in its derivatives could potentially undergo such transformations. For example:

Intramolecular Cyclization: Derivatives of this compound with appropriate functional groups on the side chain could undergo intramolecular cyclization. For instance, a side chain containing a nucleophile could potentially attack a position on the isoquinoline ring, or an electrophilic side chain could be attacked by the ring. Halogenation of an amine has been shown to activate an adjacent C-N bond, triggering stereoinvertive intramolecular substitution to form cyclic products.

Synthesis via Cyclization: Many syntheses of the isoquinoline core itself rely on cyclization reactions. The Bischler-Napieralski and Pictet-Spengler reactions are classic examples where a β-phenylethylamine derivative is cyclized to form a dihydroisoquinoline or a tetrahydroisoquinoline, respectively, which can then be aromatized. msu.edu A synthesis of 3-aminoisoquinolines has been developed via the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles.

Reactivity of the Dimethylamine Moiety

The exocyclic N,N-dimethylamino group is a key functional group that dictates much of the molecule's reactivity.

Basicity: Like other tertiary amines, the nitrogen atom has a lone pair of electrons, making it a Brønsted-Lowry base. It readily reacts with acids to form a dimethylammonium salt. This basicity, as mentioned, interferes with acid-catalyzed reactions like Friedel-Crafts. msu.edu

Nucleophilicity: The nitrogen lone pair also makes the group nucleophilic. It can react with electrophiles such as alkyl halides in an alkylation reaction to form a quaternary ammonium salt. msu.edu

N-Dealkylation: The methyl groups can be removed via N-dealkylation reactions. This is a common transformation in drug metabolism and can also be achieved synthetically. Reagents like aryl chlorothionoformates have been used for the selective cleavage of alkyl groups from tertiary amines, with the ease of cleavage often following the order: benzyl (B1604629) > allyl > methyl.

Reaction with Halogens: Tertiary amines can form complexes with halogenating agents like N-halosuccinimides (NXS). Studies have shown that with N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), non-covalent halogen-bonded complexes can form, rather than undergoing a direct oxidative reaction to an N-halo species.

Leaving Group Potential: The dimethylamino group is typically a very poor leaving group in nucleophilic substitution reactions due to the high basicity of the dimethylamide anion. However, its displacement can be achieved under specific circumstances, such as when the ring is highly activated with strong electron-withdrawing groups, or if the nitrogen is quaternized to form a much better trimethylamine (B31210) leaving group.

Mechanistic Investigations of Reactions Involving N,n Dimethylisoquinolin 1 Amine

Computational Mechanistic Studies for N,N-Dimethylisoquinolin-1-amine TransformationsComputational chemistry, using methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms.mdpi.comnih.govFor this compound, computational studies could be used to:

Model the geometries of reactants, intermediates, transition states, and products.

Calculate the energies of these species to map out the potential energy surface of the reaction.

Predict activation energies and reaction rates.

Investigate the influence of substituents and solvents on the reaction mechanism.

Corroborate or challenge experimentally proposed mechanisms.

Computational and Theoretical Chemistry Studies of N,n Dimethylisoquinolin 1 Amine

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For N,N-dimethylisoquinolin-1-amine, these calculations reveal the distribution of electrons and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to determining the molecule's electronic and optical properties, as well as its reactivity. tandfonline.com

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline (B145761) ring system and the nitrogen atom of the dimethylamino group, which acts as a strong electron-donating group. Conversely, the LUMO is anticipated to be distributed over the electron-deficient positions of the isoquinoline nucleus. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Isoquinoline Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.95
HOMO-LUMO Gap3.90

Note: The data in this table is representative of a substituted isoquinoline derivative and is intended to be illustrative of the types of values that would be obtained for this compound through similar computational studies.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like this compound. rsc.org DFT calculations can be used to determine a variety of reactivity descriptors, such as the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

For this compound, the MEP would be expected to show a region of negative potential around the nitrogen atom of the isoquinoline ring, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential would likely be found on the hydrogen atoms of the methyl groups and the aromatic ring.

Furthermore, DFT calculations can be employed to model reaction mechanisms and determine the activation energies of various chemical transformations. rsc.org For instance, in the context of electrophilic aromatic substitution, DFT could be used to predict the most likely site of substitution on the isoquinoline ring.

Conformational Analysis and Energetic Profiles

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms and determining their relative energies. A key aspect of this analysis for this molecule would be the rotation around the C1-N bond, which connects the dimethylamino group to the isoquinoline ring.

By performing a potential energy surface (PES) scan, where the dihedral angle of the dimethylamino group is systematically varied, it is possible to identify the most stable conformer and any energy barriers to rotation. tandfonline.com It is anticipated that the most stable conformation would involve a compromise between maximizing the electronic delocalization of the nitrogen lone pair into the aromatic system and minimizing steric hindrance between the methyl groups and the hydrogen atom at the C8 position of the isoquinoline ring.

Table 2: Representative Conformational Energy Data for a Substituted Aniline (B41778)

Dihedral Angle (°)Relative Energy (kcal/mol)
02.5
301.0
600.0
901.8

Note: This data is illustrative and based on a related N,N-disubstituted aniline. A similar profile would be expected for this compound, though the specific energy values would differ.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govtsijournals.com

The calculated IR spectrum would show the characteristic vibrational frequencies for the C-H, C-N, and C=C bonds within the molecule, as well as the bending modes of the methyl groups. mdpi.com Comparison of the predicted spectrum with experimental data can aid in the structural elucidation of the compound.

Similarly, the prediction of 1H and 13C NMR chemical shifts can be achieved with a high degree of accuracy using the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com These calculations would predict the chemical shifts for each unique proton and carbon atom in this compound, taking into account the electronic environment of each nucleus.

Table 3: Predicted vs. Experimental 1H NMR Chemical Shifts for a Related Isoquinoline Derivative

ProtonPredicted δ (ppm)Experimental δ (ppm)
H-37.257.28
H-47.988.01
H-57.657.68
H-67.547.57
H-77.817.84
H-88.158.19
N-CH33.053.08

Note: The data presented is for a representative isoquinoline derivative and serves as an example of the expected correlation between predicted and experimental values for this compound.

Molecular Dynamics Simulations for Solvent and Temperature Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including the effects of solvent and temperature. nyu.edu An MD simulation of this compound in a solvent such as water would reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. researchgate.netrsc.org

These simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation. The effect of temperature on the molecule's flexibility and conformational preferences can also be investigated through MD simulations at different temperatures.

Computational Modeling of Intermolecular Interactions and Complex Formation

This compound has the potential to engage in various intermolecular interactions, which are crucial for understanding its behavior in the solid state and in biological systems. These interactions can be modeled using computational methods.

The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, and this interaction can be studied using DFT calculations or MD simulations. semanticscholar.org Additionally, the aromatic isoquinoline ring can participate in π-π stacking interactions with other aromatic systems. rsc.orgyoutube.com The strength and geometry of these interactions can be quantified using high-level quantum mechanical calculations.

Spectroscopic and Advanced Analytical Characterization in N,n Dimethylisoquinolin 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of N,N-dimethylisoquinolin-1-amine in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound displays signals corresponding to the distinct chemical environments of its protons. The aromatic region shows a set of signals for the six protons of the isoquinoline (B145761) core, while the aliphatic region is characterized by a prominent singlet for the six equivalent protons of the two N-methyl groups.

The ¹³C NMR spectrum complements the proton data, showing eleven distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of their electronic environment; for instance, the carbon atom C1, being directly attached to two nitrogen atoms, appears at a characteristic downfield shift. While specific experimental data is not widely published, expected chemical shifts can be predicted based on analyses of similar structures like 1-aminoisoquinoline (B73089) and N,N-dimethylanilines. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Description of Expected Signal
N(CH₃)₂~3.10~42.0Singlet, integrating to 6H
H-3~7.00~115.0Doublet
H-4~7.80~138.0Doublet
H-5~8.00~128.0Doublet
H-6~7.50~125.0Triplet
H-7~7.65~129.0Triplet
H-8~7.75~121.0Doublet
C-1-~158.0Quaternary Carbon
C-4a-~127.0Quaternary Carbon
C-8a-~136.0Quaternary Carbon

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network of the molecule. acs.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the isoquinoline ring system. For example, a cross-peak between the signals for H-3 and H-4 would be expected, as would correlations tracing the connectivity from H-5 to H-6, H-6 to H-7, and H-7 to H-8. acs.org This allows for the unambiguous assignment of the protons on the benzenoid ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). The HMQC/HSQC spectrum would definitively link each aromatic proton signal (H-3 through H-8) to its corresponding carbon signal (C-3 through C-8). It would also show a strong correlation between the N-methyl proton singlet and the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. This is arguably the most critical experiment for piecing together the entire molecular puzzle. Key HMBC correlations for this compound would include:

A correlation from the N-methyl protons to the C-1 carbon, confirming the position of the dimethylamino group.

Correlations from H-3 to C-1, C-4, and C-8a.

While solution-state NMR is used for structural elucidation, solid-state NMR (ssNMR) provides valuable information about the compound in its crystalline form. This technique is particularly useful for studying polymorphism, identifying different crystal packing arrangements, and analyzing intermolecular interactions.

Recent advancements in ssNMR, such as the ¹³C{¹⁴N} "attached nitrogen test," are especially powerful for nitrogen heterocycles. nih.govacs.org This experiment selectively detects carbon atoms that are directly bonded to nitrogen atoms. nsf.govresearchgate.net For this compound, a ¹⁴N-filtered ¹³C ssNMR spectrum would show signals only for C-1, C-3, and the N-methyl carbons, as these are all adjacent to a nitrogen atom. This technique would provide an unambiguous method to distinguish it from other isomers where the nitrogen atom is in a different position within the heterocyclic ring. acs.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides two key pieces of information: the precise molecular weight of a compound and, through fragmentation, clues about its substructures.

High-resolution mass spectrometry is used to determine the elemental formula of a molecule with exceptional accuracy. This compound has a molecular formula of C₁₁H₁₂N₂. HRMS can measure the mass of the protonated molecule, [M+H]⁺, to within a few parts per million (ppm) of its theoretical value. This allows for its confident differentiation from other compounds that might have the same nominal mass but a different elemental composition. mdpi.com

HRMS Data for this compound

Formula Ion Calculated Exact Mass (m/z) Required Precision
C₁₁H₁₂N₂[M+H]⁺173.10732< 5 ppm

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the protonated molecule at m/z 173.1) which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to reveal information about the molecule's structure. The fragmentation pathways of isoquinoline alkaloids are well-studied and provide a basis for predicting the fragmentation of this compound. nih.govresearchgate.net

Key fragmentation pathways would likely involve the cleavage of the dimethylamino group and the characteristic retro-Diels-Alder (RDA) reaction within the isoquinoline core. researchgate.netscielo.br

Loss of a Methyl Radical: Cleavage of a methyl group from the dimethylamino moiety to produce a fragment ion at m/z 158.1.

Loss of Dimethylamine (B145610): Cleavage of the C1-N bond to lose a neutral dimethylamine molecule, resulting in an isoquinoline cation fragment at m/z 128.1.

Retro-Diels-Alder (RDA) Fragmentation: A characteristic pathway for isoquinolines involves the cleavage of the benzenoid ring, which can lead to various smaller charged fragments.

Predicted MS/MS Fragmentation for [C₁₁H₁₂N₂ + H]⁺

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
173.1158.1•CH₃ (15 Da)[M+H - CH₃]⁺
173.1128.1NH(CH₃)₂ (45 Da)Isoquinolinyl cation
173.1115.1C₃H₈N (58 Da)Fragment from RDA reaction

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a characteristic fingerprint based on the vibrations of its chemical bonds.

As a tertiary amine, the IR spectrum of this compound is notably missing the N-H stretching and bending vibrations that are characteristic of primary and secondary amines. orgchemboulder.comspectroscopyonline.com The key vibrational modes expected in its IR and Raman spectra are associated with the aromatic isoquinoline ring system and the N,N-dimethylamino group.

Key expected vibrational bands for this compound include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the methyl groups of the dimethylamino moiety, these bands are expected around 2950-2850 cm⁻¹.

C=C and C=N Stretching (Aromatic Ring): The stretching vibrations of the isoquinoline ring system will produce a series of complex bands in the 1650-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the dimethylamino group to the isoquinoline ring is a key indicator. For aromatic amines, this band is typically strong and appears in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Ring Puckering and Bending Modes: The fingerprint region (below 1000 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and out-of-plane vibrations of the entire molecule.

While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, offering complementary information. For instance, the symmetric vibrations of the isoquinoline ring may be more prominent in the Raman spectrum.

Table 1: Predicted Major Infrared and Raman Bands for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100 - 3000 Medium to Weak Medium
Aliphatic C-H Stretch 2950 - 2850 Medium Medium
Aromatic Ring C=C/C=N Stretch 1650 - 1400 Strong to Medium Strong to Medium
Aromatic C-N Stretch 1335 - 1250 Strong Medium
CH₃ Bending 1470 - 1430 Medium Weak

Note: This data is predictive and based on the typical vibrational frequencies of aromatic tertiary amines and isoquinoline systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated isoquinoline ring system. The presence of the electron-donating N,N-dimethylamino group at the 1-position can significantly influence the position and intensity of these absorption bands.

The lone pair of electrons on the nitrogen atom of the dimethylamino group can participate in resonance with the aromatic π-system, leading to a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted isoquinoline. This is indicative of extended conjugation. The spectrum of the related compound N,N-dimethylaniline shows an excitation peak at 298 nm and an emission peak at 346 nm, which can serve as a reference point for the electronic behavior of the N,N-dimethylamino group attached to an aromatic system. aatbio.com

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Predicted λmax (nm) Molar Absorptivity (ε)
π → π* (Isoquinoline Ring) ~220 - 280 High

Note: The exact λmax and molar absorptivity values are solvent-dependent. Polar solvents can further influence the position of the absorption bands.

Research on similar donor-acceptor systems, such as 4-(9-anthryl)-N,N'-dimethylaniline, has shown that photoinduced electron transfer can occur, leading to the formation of charge-transfer states. researchgate.net This suggests that this compound may also exhibit interesting photophysical properties.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from reactants, byproducts, and other impurities, as well as for its quantification.

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a C18 or C8 column, is a common approach. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Method development for amines can be challenging due to potential peak tailing caused by the interaction of the basic amine with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, end-capped columns or the addition of a competing amine to the mobile phase may be employed. Detection is commonly achieved using a UV detector set to one of the absorption maxima of the compound. For the analysis of trace amounts of amines, pre-column derivatization with a fluorescent tag can enhance sensitivity. nih.gov

Table 3: Representative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water; B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at ~254 nm and ~320 nm

Note: These are typical starting conditions and would require optimization for specific applications.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While amines can be analyzed by GC, their polarity can lead to poor peak shape and adsorption onto the column. labrulez.com The use of specialized columns with a basic deactivation layer is often necessary to obtain symmetrical peaks.

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool for both separation and identification. The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. For this compound, the molecular ion peak would be expected, along with characteristic fragment ions resulting from the loss of methyl groups or cleavage of the isoquinoline ring. GC-MS is particularly useful for identifying and quantifying volatile impurities in a sample. chromatographyonline.com

Table 4: Predicted GC-MS Parameters and Key Mass Fragments for this compound

Parameter Condition
GC Column DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Predicted Key m/z Fragments Description
[M]⁺ Molecular Ion
[M-15]⁺ Loss of a methyl group (CH₃)
[M-44]⁺ Loss of the dimethylamino group (N(CH₃)₂)

Note: The fragmentation pattern is predictive and would need to be confirmed with an experimental mass spectrum.

Advanced Spectroscopic Methods for Complex Systems and Impurity Profiling

In addition to the core techniques, advanced methods can provide deeper insights into the properties and purity of this compound.

For complex mixtures or for studying interactions with other molecules, techniques like two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) can be employed to unambiguously assign all proton and carbon signals and to determine connectivity within the molecule.

For impurity profiling at very low levels, highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are invaluable. indocoanalyticalsolutions.comnih.gov This method offers high selectivity and sensitivity, allowing for the detection and quantification of trace impurities that may not be visible by HPLC-UV. This is particularly relevant in pharmaceutical applications where strict control of impurities is required. nih.gov Advanced hyphenated techniques, such as coupling supercritical fluid chromatography (SFC) with mass spectrometry, can also offer unique selectivity for amine analysis.

Structure Activity Relationship Sar Studies: Chemical Structure and Properties

Systematic Structural Modification of N,N-Dimethylisoquinolin-1-amine Derivatives

The systematic modification of the this compound scaffold is a key strategy to modulate its chemical and physical properties. These modifications can be broadly categorized into alterations of the isoquinoline (B145761) core and substitutions on the exocyclic N,N-dimethylamino group.

Modern synthetic methodologies have enabled the introduction of a wide array of substituents at various positions of the isoquinoline ring. For instance, rhodium(III)-catalyzed oxidative coupling reactions of N-alkyl benzamidines with alkynes provide a versatile route to N-substituted 1-aminoisoquinolines. acs.orgnih.govacs.org This method allows for the introduction of different groups on the isoquinoline core, which can influence the electronic and steric environment of the N,N-dimethylamino group. Another powerful technique is the silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates, which yields a variety of 1-amino-isoquinoline derivatives. nih.gov Furthermore, a three-component reaction involving ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles like bromine or iodine monochloride offers a cascade pathway to functionalized 1-aminoisoquinolines. rsc.org

Modifications can also be directed at the N,N-dimethylamino group itself. While this compound features two methyl groups, synthetic strategies can be employed to introduce other alkyl or aryl substituents. The reactivity of the amino group can be influenced by the electronic nature of the isoquinoline ring. For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic system can alter the nucleophilicity of the exocyclic nitrogen. researchgate.net

The following table illustrates potential modifications to the this compound structure:

Modification SiteType of ModificationPotential Synthetic MethodReference
Isoquinoline Ring (Positions 3, 4, 5, 6, 7, 8)Introduction of alkyl, aryl, halide, or methoxy (B1213986) groups.Rh(III)-catalyzed oxidative coupling, Palladium-catalyzed cross-coupling reactions. acs.orgnih.govacs.org
Isoquinoline Ring (Position 1)Variation of the amino substituent (e.g., mono-alkylation, arylation).Nucleophilic aromatic substitution on activated isoquinolines. fiveable.me
Exocyclic Amino GroupReplacement of methyl groups with other alkyl or functionalized groups.Alkylation of 1-aminoisoquinoline (B73089). fiveable.me

Correlation of Structural Features with Non-Biological Chemical Reactivity and Physico-chemical Properties

The chemical reactivity and physicochemical properties of this compound derivatives are intrinsically linked to their structural features. The isoquinoline nucleus, being a heterocyclic aromatic system, and the N,N-dimethylamino group, a strong electron-donating substituent, collectively determine the molecule's behavior.

Chemical Reactivity: The N,N-dimethylamino group at the 1-position significantly influences the reactivity of the isoquinoline ring. This group is a powerful activating group, increasing the electron density of the aromatic system, particularly at the ortho and para positions relative to the amino group. This enhanced nucleophilicity makes the ring more susceptible to electrophilic substitution reactions. The nitrogen atom of the isoquinoline ring is a basic center, and its pKa is influenced by substituents on the ring. Studies on substituted 1-aminoisoquinolines have shown that the basicity of the ring nitrogen can be correlated with Hammett constants of the substituents. researchgate.net The exocyclic amino group can also participate in reactions such as N-alkylation and acylation. The reactivity of amines in nitrosation reactions, for example, is dependent on their basicity. nih.gov

Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and melting point are heavily influenced by structural modifications. The introduction of polar functional groups can increase water solubility, while the addition of lipophilic alkyl or aryl groups will enhance solubility in nonpolar solvents. The melting and boiling points are affected by molecular weight, symmetry, and the strength of intermolecular forces, such as van der Waals interactions and, in the case of derivatives with N-H bonds, hydrogen bonding. fiveable.me

The following table summarizes the expected impact of structural modifications on key properties:

Structural ModificationEffect on Basicity (pKa) of Ring NitrogenEffect on Lipophilicity (logP)Reference
Electron-donating group on the benzene (B151609) ringIncreaseIncrease (for alkyl/aryl groups) researchgate.net
Electron-withdrawing group on the benzene ringDecreaseVariable researchgate.net
Increase in alkyl chain length on the exocyclic nitrogenMinor effectIncrease fiveable.me
Introduction of a hydroxyl or carboxyl groupDecreaseDecrease nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property, in this case, non-biological chemical reactivity or a physicochemical parameter. wikipedia.orgyoutube.com For this compound and its derivatives, QSAR can be a powerful tool to predict properties without the need for experimental synthesis and testing.

A typical QSAR model takes the form:

Property = f (Molecular Descriptors)

Where the property can be a reaction rate, an equilibrium constant (like pKa), or a physicochemical parameter like logP. The molecular descriptors are numerical values that encode structural, electronic, or steric features of the molecules.

Topological and Three-Dimensional Descriptors in SAR Analysis

To build robust QSAR models, a wide range of molecular descriptors can be employed. These descriptors can be broadly classified into topological (2D) and three-dimensional (3D) descriptors.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule (its graph). They encode information about atomic connectivity, branching, and shape. Examples of topological indices include:

Wiener Index (W): Based on the sum of distances between all pairs of atoms.

Randić Index (χ): Reflects the degree of branching in a molecule.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of properties like intestinal absorption. The computed TPSA for 1-aminoisoquinoline is 38.9 Ų. nih.gov

These indices have been successfully correlated with various physicochemical properties of organic compounds. mdpi.comresearchgate.net

Three-Dimensional (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in a molecule and provide information about its shape, size, and electronic properties in three-dimensional space. Examples include:

Molecular Volume and Surface Area: Describe the size and shape of the molecule.

Steric Fields (from CoMFA): Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that uses steric and electrostatic fields to correlate structure with activity. nih.gov

The following table provides examples of descriptors and their potential relevance for this compound:

Descriptor TypeSpecific DescriptorInformation EncodedRelevance to this compoundReference
TopologicalWiener Index (W)Molecular branching and compactness.Correlating with boiling point and viscosity. mdpi.comresearchgate.net
TopologicalTopological Polar Surface Area (TPSA)Polarity and hydrogen bonding capacity.Predicting membrane permeability and solubility. nih.gov
3DDipole MomentOverall molecular polarity.Influencing solubility in polar solvents and intermolecular interactions.
3DMolecular VolumeMolecular size.Affecting steric hindrance in chemical reactions.

Understanding Conformational Flexibility and Its Impact on Chemical Behavior

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its chemical behavior. For this compound, the key area of conformational flexibility is the rotation around the C1-N bond, which connects the N,N-dimethylamino group to the isoquinoline ring.

The orientation of the N,N-dimethylamino group relative to the plane of the isoquinoline ring can influence several factors:

Steric Hindrance: The methyl groups on the exocyclic nitrogen can sterically hinder the approach of reactants to the adjacent positions on the isoquinoline ring, particularly the nitrogen at position 2 and the hydrogen at position 8.

Electronic Effects: The degree of overlap between the lone pair of electrons on the exocyclic nitrogen and the π-system of the isoquinoline ring is dependent on the dihedral angle of the C2-C1-N-C(methyl) bonds. A planar conformation would maximize this overlap, leading to a stronger electron-donating effect. However, steric clashes with the peri-hydrogen at position 8 may force the amino group to twist out of the plane of the ring.

Solvation: The accessibility of the nitrogen atoms for solvation will be affected by the conformation of the N,N-dimethylamino group.

Studies on the conformational preferences of exocyclic amino groups on other heteroaromatic rings suggest that a balance between electronic stabilization (favoring planarity) and steric repulsion (favoring non-planarity) determines the preferred conformation. researchgate.netnih.gov The presence of a bulky substituent at the 8-position of the isoquinoline ring would likely increase the out-of-plane torsion of the N,N-dimethylamino group. Computational modeling, such as density functional theory (DFT) calculations, can be employed to predict the most stable conformations and the energy barriers for rotation around the C1-N bond.

Catalytic Applications and Coordination Chemistry of N,n Dimethylisoquinolin 1 Amine

N,N-Dimethylisoquinolin-1-amine as a Ligand in Homogeneous Catalysis

The presence of both a heterocyclic nitrogen atom within the isoquinoline (B145761) ring system and an exocyclic dimethylamino group provides this compound with multiple potential coordination sites. This allows for the design of a variety of ligands that can form stable complexes with a range of transition metals, which are active in homogeneous catalysis.

The synthesis of ligands based on the this compound scaffold can be approached through several synthetic strategies. The isoquinoline core itself can be constructed through established methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, followed by the introduction of the dimethylamino group at the C-1 position. Alternatively, functionalization of a pre-existing isoquinoline skeleton can be employed.

One common strategy for the synthesis of isoquinoline derivatives involves the transition metal-catalyzed C-H activation and annulation of imines with alkynes. For instance, manganese(I) catalysts have been utilized for the synthesis of isoquinolines from N-H imines. While these methods focus on the formation of the isoquinoline ring, subsequent modifications can be envisioned to introduce or modify the amino substituent at the C-1 position.

The synthesis of more complex ligands can be achieved by introducing other coordinating moieties onto the isoquinoline backbone. For example, the introduction of phosphine (B1218219) groups can lead to the formation of P,N-type ligands, which have shown significant utility in various catalytic transformations. The reaction of a halogenated isoquinoline precursor with a phosphine-containing nucleophile is a common route to such ligands.

Ligand TypeGeneral Synthetic StrategyPotential Coordinating Atoms
MonodentateDirect use of this compoundN (isoquinoline ring), N (amino group)
Bidentate (P,N)Functionalization of the isoquinoline ring with a phosphine groupP, N
Bidentate (N,N')Introduction of another nitrogen-containing substituentN, N'
PolydentateLinking multiple isoquinoline units or introducing multiple coordinating armsMultiple N, P, or O atoms

Interactive Data Table: Synthetic Strategies for Isoquinoline-Based Ligands This table is for illustrative purposes as direct synthesis of ligands from this compound is not widely reported.

This compound and its derivatives can form stable complexes with a variety of transition metals, including but not limited to palladium, copper, rhodium, and iron. The coordination of the ligand to the metal center can occur through the nitrogen atom of the isoquinoline ring, the exocyclic amino group, or both, leading to different coordination modes (monodentate or bidentate).

The formation of these metal-amine complexes is typically achieved by reacting the ligand with a suitable metal precursor in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques.

Common Characterization Techniques for Metal-Amine Complexes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR (for phosphine-containing ligands) are used to elucidate the structure of the ligand and its coordination to the metal. Changes in chemical shifts upon coordination provide valuable information about the electronic environment of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of functional groups. For instance, a shift in the C=N stretching frequency of the isoquinoline ring can indicate coordination of the ring nitrogen to the metal center.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be used to study the geometry and electronic structure of the metal center.

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes.

In related systems, the coordination of imine nitrogen and hydroxyl oxygen to a metal center has been confirmed by shifts in their respective IR stretching frequencies. For example, the C=N stretching vibration of a ligand was observed to shift upon complexation with metal ions, indicating coordination through the imine nitrogen. Similarly, the disappearance of the O-H stretching band can indicate deprotonation and coordination of the hydroxyl group.

Ligands based on isoquinoline frameworks have been employed in various metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. These reactions are fundamental transformations in organic synthesis for the construction of complex molecules, including pharmaceuticals and materials.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for C-C bond formation. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Ligands derived from this compound, particularly those incorporating phosphine donors, could potentially serve as effective ligands in these transformations. The nitrogen atom of the isoquinoline moiety can play a crucial role in stabilizing the catalytic species and influencing the outcome of the reaction. For instance, a novel P3N ligand, tris(di-n-butylamino)phosphine, has been shown to be effective in palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings under aqueous conditions. nih.gov

Similarly, palladium-catalyzed C-N bond forming reactions, such as the Buchwald-Hartwig amination, are essential for the synthesis of arylamines. The use of this compound-based ligands could offer advantages in terms of catalyst stability and activity. Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline with various amines has been successfully demonstrated, leading to the synthesis of isoquinoline-1-carboxamides. mdpi.comresearchgate.net

Reaction TypeDescriptionPotential Role of Ligand
Suzuki-Miyaura CouplingC-C bond formation between an organoboron compound and an organic halide.Stabilize the Pd(0)/Pd(II) catalytic cycle.
Heck CouplingC-C bond formation between an unsaturated halide and an alkene.Influence regioselectivity and catalyst lifetime.
Sonogashira CouplingC-C bond formation between a terminal alkyne and an aryl or vinyl halide.Promote efficient transmetalation and reductive elimination steps.
Buchwald-Hartwig AminationC-N bond formation between an aryl halide and an amine.Facilitate the oxidative addition and reductive elimination steps.

Interactive Data Table: Potential Applications in Cross-Coupling Reactions

This compound as an Organocatalyst or Reaction Promoter

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in organic synthesis. The basicity of the dimethylamino group in this compound suggests its potential to act as a Brønsted or Lewis base catalyst.

As a Brønsted base, it could deprotonate acidic protons to generate reactive nucleophiles. For example, in Michael additions or aldol reactions, the amine could facilitate the formation of enolates from carbonyl compounds.

As a Lewis base, the nitrogen atoms could activate electrophiles by coordination. This mode of action is observed in various reactions, including the Baylis-Hillman reaction. While there are no specific reports on the use of this compound as an organocatalyst, its structural features are comparable to other known amine-based organocatalysts. Further research is needed to explore its potential in this area.

Heterogeneous Catalysis Incorporating Isoquinoline Amine Structures

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, the immobilization of catalytically active species onto solid supports has been extensively investigated. Isoquinoline amine structures, including this compound, can be anchored to various solid supports such as silica (B1680970), polymers, or metal-organic frameworks (MOFs).

The immobilization can be achieved through covalent bonding or non-covalent interactions. For instance, a functionalized isoquinoline amine could be grafted onto the surface of silica gel. The resulting heterogeneous catalyst would benefit from the ease of separation from the reaction mixture by simple filtration, allowing for its reuse in multiple catalytic cycles. A study has reported the immobilization of a Pd(OAc)2-bis(oxazoline) complex on 3-mercaptopropyl-functionalized silica gel for use in Suzuki-Miyaura reactions, demonstrating the feasibility of this approach. nih.gov

Role in Amine-Assisted Chemical Processes (e.g., Silica Synthesis)

Amines are widely used as catalysts in the synthesis of silica nanoparticles via the sol-gel process. They act as base catalysts to promote the hydrolysis and condensation of silica precursors, such as tetraethoxysilane (TEOS). The rate of these reactions and the morphology of the resulting silica particles can be influenced by the type and concentration of the amine catalyst.

This compound, being a basic amine, could potentially be employed in this process. Its role would be to increase the pH of the reaction medium, thereby accelerating the hydrolysis of TEOS to form silanol (B1196071) groups (Si-OH) and their subsequent condensation to form siloxane bonds (Si-O-Si), leading to the formation of the silica network. The steric bulk and electronic properties of the isoquinoline moiety might also influence the growth and aggregation of the silica nanoparticles, potentially offering a way to control their size and shape. Research has shown that various amines can be used to control the synthesis of silica nanoparticles, highlighting the general applicability of amines in this process.

Advanced Materials Science Applications of N,n Dimethylisoquinolin 1 Amine Derivatives

Luminescent Properties and Organic Room-Temperature Phosphorescence (RTP)

Derivatives of N,N-dimethylisoquinolin-1-amine are noted for their interesting photophysical properties, which are influenced by the nature and position of substituents on the isoquinoline (B145761) core. researchgate.net The inherent fluorescence of the isoquinoline ring system can be modulated, leading to the development of novel fluorescent probes and materials. The photophysical properties, including quantum yields, can be significantly affected by the solvent environment. mdpi.com For instance, in protic, hydrogen-bonding solvents, quantum yields are often higher compared to hydrocarbon solvents due to the stabilization of the excited state. mdpi.com

A particularly exciting area of research is the development of purely organic materials that exhibit room-temperature phosphorescence (RTP). RTP is a phenomenon where a material can continue to glow after the excitation source is removed, and it has wide-ranging applications in displays, anti-counterfeiting technologies, and bio-imaging. nih.gov While traditionally dominated by inorganic and organometallic compounds, recent efforts have focused on designing metal-free organic molecules capable of efficient RTP. nih.govrsc.org The strategy often involves combining RTP-active building blocks to promote intersystem crossing and stabilize the triplet excitons. nih.gov Although direct studies on the RTP of this compound itself are not extensively detailed, the isoquinoline scaffold is a component in molecules designed for such purposes. The development of organic 1,2-diketones that show fast and highly efficient RTP with quantum yields up to 54% in a polymer matrix demonstrates the potential of carefully designed organic structures to achieve performance comparable to heavy-metal phosphors. rsc.org

Integration into Supramolecular Assemblies and Host-Guest Systems

The nitrogen atom in the isoquinoline ring and the dimethylamino group make this compound derivatives suitable for integration into supramolecular assemblies and host-guest systems. These interactions are driven by non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov

Macrocyclic hosts like cyclodextrins, crown ethers, and cucurbiturils are known to encapsulate guest molecules, altering their physical and chemical properties. nih.govmdpi.com For example, amino-modified cyclodextrins have been synthesized to enhance their host-guest complexation capabilities. mdpi.com The electron-rich nitrogen atoms in molecules like this compound can participate in coordination with metal ions or form hydrogen bonds with suitable host molecules. This ability to form stable complexes is crucial for applications in drug delivery, sensing, and catalysis. researchgate.netnih.gov The formation of host-guest complexes can lead to significant changes in the spectroscopic properties of the guest molecule, which can be exploited for sensing applications.

Applications in Dye and Pigment Chemistry

Aniline (B41778) and its derivatives, such as N,N-dimethylaniline, are foundational to the dye industry. youtube.comwikipedia.org They serve as precursors to a vast array of dyes and pigments, including the iconic indigo (B80030) dye used for blue jeans. wikipedia.org The N,N-dimethylamino group is a powerful auxochrome that can significantly influence the color and properties of a dye molecule.

While specific applications of this compound as a dye are not widely documented, its structural similarity to other aromatic amines used in dye synthesis suggests its potential in this area. youtube.comwikipedia.org The isoquinoline core itself is a chromophore, and the presence of the dimethylamino group would be expected to shift its absorption and emission to longer wavelengths, potentially leading to colored compounds. The synthesis of various isoquinoline derivatives has been explored for their use in functional fluorophores, indicating their utility in creating colored and emissive materials. researchgate.net

Role as Building Blocks for Polymeric Materials

This compound can be considered a functional building block for the synthesis of polymeric materials. enamine.netenamine.net The amino group provides a site for polymerization reactions, allowing for its incorporation into polymer backbones or as a pendant group. For instance, methods for creating polymers with active functional groups are a significant area of macromolecular chemistry. mdpi.com Such functional polymers have applications in medicine, diagnostics, and the development of materials with specific photochemical or electrical properties. mdpi.com

The aminolysis of polyesters, for example, can introduce amino groups onto the polymer surface, which can then be further functionalized. mdpi.com Similarly, this compound could potentially be used as a monomer or a modifying agent to impart specific properties, such as fluorescence or metal-ion binding capabilities, to a polymer. The development of organic light-emitting diodes (OLEDs) often utilizes amine-containing compounds, including those with polycyclic aromatic structures, to achieve low driving voltages, high brightness, and long operational lifetimes. google.comgoogle.comresearchgate.net

Functional Materials Based on Isoquinoline Amine Scaffolds

The isoquinoline amine scaffold is a versatile platform for the design of a wide range of functional materials. mdpi.comnih.govresearchgate.net The ability to modify the isoquinoline core at various positions allows for the fine-tuning of its electronic and steric properties, leading to materials with tailored functions.

For example, isoquinoline-1-carboxamides, which can be synthesized from 1-haloisoquinolines, have shown biological activity and are of interest in medicinal chemistry. mdpi.com The synthesis of these compounds often involves palladium-catalyzed carbonylation reactions, highlighting the chemical accessibility of functionalized isoquinolines. mdpi.com Furthermore, substituted isoquinolin-1-amines have been investigated as inhibitors for enzymes like Rho kinase, demonstrating the potential of this scaffold in the development of therapeutic agents. nih.gov The core structure of this compound provides a robust framework that can be elaborated upon to create complex molecules for various material science and biomedical applications.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Routes

The synthesis of isoquinoline (B145761) derivatives has historically relied on classic methods that often require harsh conditions and generate significant waste. tu-dortmund.de The future of synthesizing N,N-dimethylisoquinolin-1-amine lies in the adoption of green and sustainable chemistry principles, with a focus on atom economy and the reduction of hazardous byproducts.

A primary area of development is the use of transition-metal-catalyzed C-H activation and functionalization. organic-chemistry.orgacs.org These methods bypass the need for pre-functionalized starting materials, offering a more direct and efficient route to the isoquinoline core. For instance, cobalt(III)-catalyzed C-H/N-H bond functionalization has been used to synthesize 1-aminoisoquinolines from aryl amidines and diazo compounds under mild conditions, producing only nitrogen gas and water as byproducts. organic-chemistry.org Similarly, rhodium(III)-catalyzed processes that utilize an N-N bond as an internal oxidant enable the synthesis of highly substituted isoquinolines without external oxidizing agents. researchgate.net Adapting these C-H activation strategies to produce this compound could significantly improve the sustainability of its synthesis.

Another promising avenue is the use of visible-light photocatalysis. researchgate.net This approach harnesses the energy of light to drive chemical reactions, often under mild conditions and with high selectivity. The development of photoredox-catalyzed methods for the construction of the isoquinoline ring or for the late-stage functionalization of the this compound scaffold would represent a significant step towards more environmentally benign syntheses.

Exploration of Novel Reactivity and Transformation Pathways

Beyond its synthesis, the exploration of novel reactions and transformations of this compound is crucial for expanding its utility. The dimethylamino group at the C1 position and the various C-H bonds on the aromatic rings offer multiple sites for further functionalization.

Future research will likely focus on regioselective C-H functionalization at positions other than C1. For example, methods for the selective olefination or arylation at the C7 position of the isoquinoline core have been developed using specialized templates, and similar strategies could be applied to this compound to create novel derivatives with unique electronic and steric properties. researchgate.net The development of organocatalytic methods for the benzylation and alkynylation of related N-heterocycles also points to new possibilities for modifying the this compound structure without relying on transition metals. tu-dortmund.de

Furthermore, the dimethylamino group itself can be a site for chemical modification. While currently, there is limited specific research on the reactivity of the dimethylamino group in this particular molecule, related chemistries suggest possibilities for N-oxide formation, demethylation, or even rearrangement reactions to access new heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. researchgate.net The synthesis of isoquinoline derivatives has already been successfully adapted to flow chemistry systems, demonstrating the potential for this technology to be applied to the production of this compound. acs.org

Flow reactors can facilitate reactions that are difficult to control in batch, such as those involving hazardous reagents or high pressures and temperatures. researchgate.net For instance, the use of a semipermeable membrane to introduce gaseous reagents like carbon monoxide in a controlled manner has been demonstrated for carbonylation reactions in flow, a technique that could be relevant for introducing carbonyl functionalities into the isoquinoline scaffold. researchgate.net

In addition to flow chemistry, automated synthesis platforms are becoming increasingly important for the rapid exploration of chemical space. nih.govacs.org Acoustic droplet ejection (ADE) technology, for example, allows for high-throughput reaction screening on a nanomole scale. nih.govacs.org Such automated systems could be employed to rapidly test a wide range of catalysts, solvents, and reaction partners for the synthesis and functionalization of this compound, accelerating the discovery of new derivatives and applications.

Advanced Computational Design for Targeted Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work, and designing new compounds with desired characteristics. nih.govnih.gov For this compound, computational studies can provide valuable insights into its electronic structure, molecular orbitals, and potential for intermolecular interactions.

DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective functionalization reactions. researchgate.net Furthermore, computational modeling can help to understand the mechanism of catalytic reactions involved in the synthesis of the isoquinoline core, which can lead to the development of more efficient catalysts. nih.gov For instance, DFT analysis has been used to elucidate the mechanism of ruthenium-catalyzed hydrogenation of quinolines, revealing the key factors that determine selectivity. nih.gov

Looking ahead, in silico screening of virtual libraries of this compound derivatives could be used to identify candidates with specific properties, such as absorption and emission wavelengths for optical applications or binding affinities for biological targets. This predictive power can significantly streamline the discovery process for new materials and therapeutic agents.

Investigation of this compound in Hybrid Material Systems

The unique electronic properties and the presence of a nitrogen-rich scaffold make this compound an intriguing building block for the construction of advanced hybrid materials. These materials, which combine organic and inorganic components, can exhibit novel properties and functionalities.

One area of exploration is the use of this compound or its derivatives as ligands in the formation of metal-organic frameworks (MOFs). The nitrogen atoms in the isoquinoline ring and the dimethylamino group can act as coordination sites for metal ions, leading to the formation of porous, crystalline structures with potential applications in gas storage, separation, and catalysis.

Another potential application is in the development of novel polymers and nanocomposites. By incorporating this compound into a polymer backbone or grafting it onto the surface of nanoparticles, it may be possible to create materials with enhanced thermal stability, conductivity, or optical properties. The investigation of a related compound, 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine, in biological systems suggests the potential for developing functional materials for biomedical applications. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N,N-dimethylisoquinolin-1-amine with high purity, and how can reaction conditions be optimized?

  • Methodology :

  • Reagent selection : Use dimethylamine sources (e.g., dimethyl sulfate or formaldehyde/NaBH₄) for N-methylation of the isoquinoline core. Ensure stoichiometric excess of the methylating agent to drive the reaction .
  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
  • Validation : Confirm structure using 1^1H NMR (e.g., dimethylamino protons at δ 2.3–2.6 ppm) and LC-MS (expected [M+H]⁺ ~187.1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : Analyze 1^1H and 13^13C NMR for dimethylamino group signals and aromatic proton splitting patterns. Compare with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguities .
  • IR : Look for C-N stretching vibrations near 1250–1350 cm⁻¹ and aromatic C-H bending at 700–800 cm⁻¹ .
  • Mass spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ion peaks and rule out impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Label containers with hazard symbols (GHS07: Irritant) .
  • Spill management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound derivatives be systematically resolved?

  • Methodology :

  • Variable screening : Use Design of Experiments (DoE) to test factors like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loadings (e.g., Pd/C vs. Ni). Analyze via ANOVA to identify critical parameters .
  • Reproducibility checks : Replicate literature protocols with strict control of moisture/oxygen levels (Schlenk techniques). Cross-validate yields using qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. What computational strategies predict the reactivity of this compound in alkylarylation or halogenation reactions?

  • Methodology :

  • DFT modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoquinoline ring. Simulate transition states for bromination (e.g., Br₂/FeCl₃) using Gaussian09 .
  • Machine learning : Train models on databases (Reaxys, Pistachio) to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with 5-bromo derivatives) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Methodology :

  • Accelerated stability testing : Expose samples to heat (40°C), light (UV-254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/H₂O mobile phase) .
  • Degradation analysis : Identify nitroso derivatives (e.g., via LC-MS/MS) if nitrosating agents (NOₓ) are present. Mitigate by adding antioxidants (BHT) .

Q. What mechanistic insights guide the design of catalytic systems for functionalizing this compound?

  • Methodology :

  • Kinetic studies : Use in-situ IR to track intermediates in Pd-catalyzed C-H activation. Propose mechanisms based on Hammett plots (σ⁺ values for substituents) .
  • Isotopic labeling : Introduce 13^{13}C at the methyl group to study electronic effects via 1^1H-13^13C HMBC NMR .

Data Contradiction Analysis

  • Example : Conflicting reports on the optimal solvent for methylation (DMF vs. pyridine).
    • Resolution : Test both solvents under identical conditions (110°C, 16 hrs). Pyridine may act as a base, enhancing methylation efficiency but increasing side reactions (e.g., ring oxidation). Validate via GC-MS headspace analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.